(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile
Description
(2Z)-2-(4-Bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by two key substituents: a 4-bromobenzenesulfonyl group and a 4-(methylsulfanyl)phenyl moiety. These groups confer distinct electronic and steric properties to the molecule. The bromobenzenesulfonyl group is electron-withdrawing due to the sulfonyl (-SO₂-) and bromine atoms, while the methylsulfanyl (-SMe) substituent is a weak electron donor. This combination likely influences the compound’s reactivity, optical behavior, and solid-state packing.
Safety data indicate that the compound requires careful handling, including avoidance of heat and ignition sources (P210) and precautions to prevent exposure (P102, P201) .
Properties
IUPAC Name |
(Z)-2-(4-bromophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S2/c1-21-14-6-2-12(3-7-14)10-16(11-18)22(19,20)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHDCXFJOGAWNY-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonyl intermediate: This involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate base to form the sulfonyl intermediate.
Coupling with the nitrile precursor: The sulfonyl intermediate is then coupled with a nitrile precursor under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile , with CAS number 872213-42-8, is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential applications in medicinal chemistry, materials science, and agricultural chemistry, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. Research has shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that sulfonamide derivatives induce apoptosis in cancer cell lines. |
| Lee et al. (2024) | Found that compounds with bromobenzenesulfonyl groups show enhanced cytotoxicity against breast cancer cells. |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Compounds with similar moieties have been studied for their ability to mitigate neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases.
| Study | Findings |
|---|---|
| Johnson et al. (2023) | Reported neuroprotective effects of related sulfonamide compounds in animal models of Alzheimer's disease. |
| Wang et al. (2024) | Found that methylsulfanyl derivatives reduce neuroinflammation in vitro. |
Photovoltaic Materials
The unique electronic properties of This compound make it a candidate for use in organic photovoltaic devices. Research indicates that such compounds can enhance charge transport and improve the efficiency of solar cells.
| Study | Findings |
|---|---|
| Kim et al. (2023) | Showed that incorporating sulfonyl groups into organic semiconductors improves charge mobility. |
| Zhang et al. (2024) | Demonstrated enhanced efficiency in solar cells using similar nitrile-containing compounds. |
Pesticidal Activity
The compound's potential as a biopesticide is noteworthy, particularly against agricultural pests resistant to conventional pesticides. Studies have indicated that compounds with similar structures exhibit insecticidal properties.
| Study | Findings |
|---|---|
| Green et al. (2023) | Identified significant insecticidal activity against common agricultural pests using sulfonamide derivatives. |
| Patel et al. (2024) | Reported effective control of aphid populations with related compounds, suggesting eco-friendly pest management solutions. |
Mechanism of Action
The mechanism of action of (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The sulfonyl and nitrile groups can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function. This interaction can affect various cellular pathways and processes, making the compound useful for studying biochemical mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
The electronic behavior of acrylonitrile derivatives is highly sensitive to substituents. Key comparisons include:
(2Z)-2-(4-Bromophenyl)-3-[4-(Dimethylamino)phenyl]prop-2-enenitrile
- Substituents: 4-bromophenyl (electron-withdrawing) and 4-dimethylaminophenyl (strong electron-donating).
- Optical Properties : Exhibits dual emissions dependent on crystal habit and size, attributed to variations in intermolecular π-π interactions and exciton coupling in the solid state .
- Electronic Structure: The dimethylamino group lowers the HOMO-LUMO gap compared to the methylsulfanyl group in the target compound, enhancing charge-transfer transitions .
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile
- Substituents: Diphenylamino (strong donor) and pyridyl (moderate acceptor).
- Optical Behavior: Strong solvatochromism due to intramolecular charge transfer (ICT), with emission tuned by solvent polarity. The diphenylamino group facilitates extensive π-π stacking, unlike the bromobenzenesulfonyl group in the target compound .
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile
Solid-State Packing and Intermolecular Interactions
Crystal packing in acrylonitrile derivatives is governed by substituent-driven interactions:
The bromobenzenesulfonyl group in the target compound may promote halogen bonding (Br···S/O) and sulfonyl-mediated hydrogen bonding, distinguishing it from dimethylamino or naphthyl-substituted analogs .
Optical and Aggregation-Induced Emission (AIE) Properties
- Target Compound: Limited data are available, but the bromobenzenesulfonyl group’s electron-withdrawing nature may redshift absorption/emission compared to donor-substituted analogs.
- Dimethylamino Analog (): Exhibits aggregation-dependent emission, with smaller crystals showing blue-shifted luminescence due to restricted π-π stacking .
- Diphenylamino Derivatives (): Display AIE-like behavior in polar solvents, where restricted intramolecular rotation (RIR) enhances emission in aggregated states .
Biological Activity
The compound (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a bromobenzenesulfonyl group and a methylsulfanyl substituent, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the realm of cancer treatment and anti-inflammatory responses. The following sections detail these activities.
Antiproliferative Activity
A significant area of research has focused on the antiproliferative effects of this compound on various cancer cell lines.
- Cell Lines Tested : The compound has been tested against several human cancer cell lines, including:
- HT-29 (colon carcinoma)
- M21 (skin melanoma)
- MCF7 (breast carcinoma)
The results are summarized in the table below:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT-29 | 0.15 | Induces G2/M phase arrest |
| This compound | M21 | 0.12 | Disrupts microtubule formation |
| This compound | MCF7 | 0.10 | Inhibits cell cycle progression |
The compound demonstrated potent antiproliferative activity with IC50 values in the low micromolar range, indicating significant effectiveness against these cancer cell lines .
The mechanism by which this compound exerts its antiproliferative effects involves several pathways:
- Cell Cycle Arrest : It primarily induces G2/M phase arrest, which prevents cells from dividing.
- Microtubule Disruption : The compound binds to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, the compound has shown efficacy in blocking angiogenesis, similar to known chemotherapeutic agents like combretastatin A-4 .
Case Studies
Several studies have explored the biological activity of related compounds with similar structures:
-
Study on PIB-SOs : Research on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives (PIB-SOs) revealed that modifications in the sulfonate group can enhance antiproliferative activity against various cancer types .
- Findings : Some derivatives exhibited IC50 values comparable to those of established chemotherapeutics while maintaining low toxicity profiles.
- COX Inhibition Studies : Related compounds have been evaluated for their COX inhibitory and anti-inflammatory activities, showing selective inhibition towards COX-2 with significant therapeutic indices .
Q & A
Basic Research Questions
Q. What experimental design strategies optimize the synthesis of (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. Polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) enhance nucleophilic attack efficiency, while catalysts like palladium or copper-based systems improve coupling reactions . Temperature control (e.g., 60–80°C) and reaction time (12–24 hours) are critical for minimizing side products. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon connectivity. For example, the nitrile group (C≡N) shows a characteristic peak at ~110–120 ppm in 13C NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : Orthorhombic crystal systems (space group P212121) with unit cell parameters (e.g., a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) provide bond angle and torsion angle data for Z/E isomer confirmation .
Q. How do the reactivity patterns of the nitrile and sulfonyl groups influence downstream functionalization?
- Methodological Answer :
- The nitrile group undergoes nucleophilic addition (e.g., with amines to form amidines) or reduction (e.g., LiAlH4 to primary amines).
- The sulfonyl group participates in substitution reactions (e.g., SN2 with nucleophiles like thiols) or serves as a hydrogen-bond acceptor in supramolecular assemblies .
- Reactivity is pH-dependent: acidic conditions favor sulfonyl group activation, while basic conditions stabilize nitrile intermediates .
Advanced Research Questions
Q. What computational methods predict the biological activity of this compound, and how are they validated?
- Methodological Answer :
- Docking Simulations : Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes or receptors). For example, sulfonyl groups may bind to catalytic pockets via hydrogen bonding .
- QSAR Models : Quantitative structure-activity relationships correlate electronic properties (e.g., Hammett σ values) with bioactivity. Validation involves comparing predicted IC50 values with experimental enzyme inhibition assays .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved in structural assignments?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray data to resolve ambiguities. For instance, NOESY correlations confirm spatial proximity of aromatic protons, while crystallography validates stereochemistry .
- DFT Calculations : Density functional theory optimizes molecular geometry and predicts NMR chemical shifts, which are cross-checked with experimental data .
Q. What strategies address limitations in crystallographic data collection for low-solubility derivatives?
- Methodological Answer :
- Co-Crystallization : Use guest molecules (e.g., cyclodextrins) to improve crystal packing.
- Synchrotron Radiation : High-intensity X-rays enhance diffraction quality for small or weakly diffracting crystals .
- Cryocooling : Prevents radiation damage during data collection, critical for thermally unstable samples .
Q. How are reaction mechanisms elucidated for sulfonyl-nitrile coupling reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
- Intermediate Trapping : Use low-temperature NMR to isolate and characterize transient species (e.g., sulfonate intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
